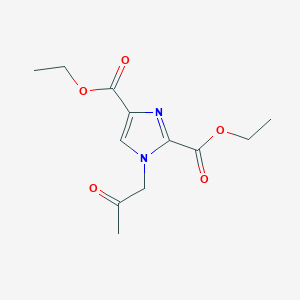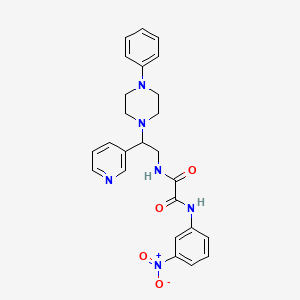
diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate is a useful research compound. Its molecular formula is C12H16N2O5 and its molecular weight is 268.269. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Synthesis as an Intermediate
Diethyl 2-(n-propyl)1 H-imidazole-4,5-dicarboxylate, a derivative, is a key intermediate in synthesizing olmesartan, an angiotensin II receptor antagonist. This process involves a series of reactions starting with diaminomaleonitrile and trimethyl orthobutyrate (Wen, Yu, & Tang, 2006).
Structural Analysis and Interactions
Diethyl 2-oxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate, a structurally related compound, has been analyzed for its intermolecular interactions and crystal structure. These compounds exhibit interesting stacking and zig-zag arrangements, providing insights into their structural stability (Obledo-Benicio et al., 2020).
Synthesis of Derivatives
Diethyl 5-amino-1-(p-methoxybenzyl)imidazole-2,4-dicarboxylate and other derivatives have been synthesized for exploring their potential applications, demonstrating the versatility of the imidazole-2,4-dicarboxylate framework (Brown, Shaw, & Durant, 1983).
Molecular Studies and Applications
Ultrasound Assisted Synthesis
Utilizing diethyl bromophosphate as an oxidant, ultrasound irradiation has been employed for the synthesis of imidazole derivatives, showcasing the use of innovative methods for efficient synthesis (Nagargoje et al., 2012).
Complex Formation with Dopamine and Amphetamines
The sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate demonstrates the capability to form stable complexes with dopamine and amphetamines, indicating potential for biochemical applications (Reviriego et al., 2006).
Antifungal Activity
Some derivatives of diethyl 1H-imidazole have been synthesized and evaluated for their antifungal activity, providing insights into their potential therapeutic applications (Chevreuil et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds are often used as building blocks in organic synthesis . They can interact with various biological targets depending on the specific structures they are incorporated into.
Mode of Action
The compound, also known as “2,4-diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate”, is primarily used in Seyferth–Gilbert homologation . It’s a pale-yellow liquid that is soluble in most organic solvents but can slowly react with alcohols . The specific mode of action would depend on the final structure of the synthesized compound and its biological target.
Biochemical Pathways
The compound can react via dipolar cycloaddition and other pathways to provide access to diverse classes of nitrogen heterocycles including phosphoryl-substituted pyrazoles, triazolines, oxazoles, and thiazoles . These pathways can have various downstream effects depending on the specific context of the reaction and the resulting compound.
Pharmacokinetics
The compound’s solubility in organic solvents suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific structure of the synthesized compound and its biological target. As a building block in organic synthesis, “diethyl 1-(2-oxopropyl)-1H-imidazole-2,4-dicarboxylate” can be used to create a wide variety of compounds with diverse biological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of “this compound”. For example, the compound can slowly react with alcohols , suggesting that the presence of alcohols in the reaction environment could affect the compound’s stability and reactivity. Other environmental factors, such as temperature and pH, could also potentially influence the compound’s action.
Propriétés
IUPAC Name |
diethyl 1-(2-oxopropyl)imidazole-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c1-4-18-11(16)9-7-14(6-8(3)15)10(13-9)12(17)19-5-2/h7H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYHJTUTGYGFOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3016231.png)

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)
![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![3,5-dimethyl-4-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B3016240.png)



![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)
